molecular formula C21H25N3O4 B12105317 BZ-Tyr-val-NH2

BZ-Tyr-val-NH2

Cat. No.: B12105317
M. Wt: 383.4 g/mol
InChI Key: VSPRQNHBTOQFMW-UHFFFAOYSA-N
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Description

BZ-Tyr-val-NH2, also known as N-[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]benzamide, is a synthetic peptide compound. It is composed of a benzoyl (BZ) group, a tyrosine (Tyr) residue, and a valine (Val) residue, ending with an amide group (NH2). This compound is of interest in various fields of scientific research due to its unique structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BZ-Tyr-val-NH2 typically involves the following steps:

    Protection of Functional Groups: The amino and hydroxyl groups of tyrosine and valine are protected using suitable protecting groups to prevent unwanted side reactions.

    Coupling Reactions: The protected tyrosine is coupled with benzoyl chloride to form the benzoylated tyrosine derivative. This is followed by coupling with the protected valine using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Synthesis: Depending on the scale, batch reactors or continuous flow systems are used to optimize reaction conditions and improve yield.

    Purification: The crude product is purified using techniques such as crystallization, chromatography, or recrystallization to achieve the desired purity.

    Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

BZ-Tyr-val-NH2 can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the tyrosine residue can be oxidized to form a quinone derivative.

    Reduction: The amide groups can be reduced to amines under specific conditions.

    Substitution: The benzoyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: New acyl derivatives depending on the nucleophile used.

Scientific Research Applications

BZ-Tyr-val-NH2 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its potential role in cellular signaling pathways due to its peptide nature.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of peptide-based materials and as a precursor for more complex peptide synthesis.

Mechanism of Action

The mechanism of action of BZ-Tyr-val-NH2 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit or activate enzymes involved in metabolic processes or signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

BZ-Tyr-val-NH2 can be compared with other similar peptide compounds, such as:

    BZ-Tyr-ala-NH2: Similar structure but with alanine instead of valine, which may affect its biological activity and stability.

    BZ-Tyr-leu-NH2: Contains leucine instead of valine, potentially altering its interaction with molecular targets.

    BZ-Tyr-gly-NH2: Glycine substitution may result in different conformational properties and reactivity.

The uniqueness of this compound lies in its specific combination of benzoyl, tyrosine, and valine residues, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C21H25N3O4

Molecular Weight

383.4 g/mol

IUPAC Name

N-[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]benzamide

InChI

InChI=1S/C21H25N3O4/c1-13(2)18(19(22)26)24-21(28)17(12-14-8-10-16(25)11-9-14)23-20(27)15-6-4-3-5-7-15/h3-11,13,17-18,25H,12H2,1-2H3,(H2,22,26)(H,23,27)(H,24,28)

InChI Key

VSPRQNHBTOQFMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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